molecular formula C6H14N2O2 B1601286 O-[2-(Morpholin-4-yl)ethyl]hydroxylamine CAS No. 42476-63-1

O-[2-(Morpholin-4-yl)ethyl]hydroxylamine

Cat. No.: B1601286
CAS No.: 42476-63-1
M. Wt: 146.19 g/mol
InChI Key: NRYJIKFQAFBQJF-UHFFFAOYSA-N
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Description

O-[2-(Morpholin-4-yl)ethyl]hydroxylamine is a hydroxylamine derivative featuring a morpholine-substituted ethyl group attached to the oxygen atom. Morpholine rings are frequently employed in medicinal chemistry due to their ability to enhance solubility, bioavailability, and hydrogen-bonding interactions. For example, the 2-(morpholin-4-yl)ethyl substituent has been incorporated into quinoline-based cannabinoid receptor ligands, though with mixed results in receptor affinity .

Properties

IUPAC Name

O-(2-morpholin-4-ylethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c7-10-6-3-8-1-4-9-5-2-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYJIKFQAFBQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10520168
Record name O-[2-(Morpholin-4-yl)ethyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42476-63-1
Record name O-[2-(Morpholin-4-yl)ethyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-[2-(Morpholin-4-yl)ethyl]hydroxylamine typically involves the reaction of morpholine with ethyl hydroxylamine under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxylamine group (–NH–O–) acts as a nucleophile, enabling reactions with electrophilic substrates:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkyl or N-acyl derivatives. For example, interactions with benzyl chloride yield N-benzyl-O-[2-(morpholin-4-yl)ethyl]hydroxylamine derivatives .

  • Oxime Formation : Reacts with carbonyl compounds (ketones/aldehydes) under basic conditions to form oximes, a reaction critical in drug design .

Reaction Type Conditions Product Yield
Oxime formationKOH/EtOH, 60°CCyclic oxime~75%
AcylationDCM, RTN-Acetyl82–90%

Oxidation and Reduction

  • Oxidation : The hydroxylamine moiety (–NH–OH) oxidizes to nitroxide radicals or nitroso compounds under mild oxidative conditions (e.g., tert-butyl hydroperoxide) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the hydroxylamine group to an amine .

Multi-Component Reactions

Participates in Petasis reactions with boronic acids and carbonyl compounds to generate α-amino acids or heterocycles. For example:

  • Petasis Mannich Reaction : With morpholine and formaldehyde, forms N-substituted aminomethyl products .

Mechanistic Pathway :

  • Boronic acid activation by TBHP.

  • Imine formation from amine and carbonyl.

  • Nucleophilic attack by hydroxylamine-derived species .

Coordination Chemistry

The morpholine nitrogen and hydroxylamine oxygen serve as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or therapeutic applications .

Biological Interactions

  • Enzyme Inhibition : Binds to metalloenzymes (e.g., matrix metalloproteinases) via hydroxylamine-metal coordination, showing potential in cancer therapy .

  • Apoptosis Induction : Derivatives exhibit cytotoxic activity against lung adenocarcinoma (A549 IC₅₀: 1.5–5.6 μM) .

Stability and Decomposition

  • Thermal Stability : Decomposes above 120°C via bimolecular isomerization to ammonia oxide intermediates .

  • pH Sensitivity : Degrades rapidly under acidic conditions (pH < 3) .

Key Research Findings

  • Synthetic Utility : Used in the synthesis of EGFR inhibitors with enhanced brain penetration .

  • Selectivity : Morpholine derivatives show low cytotoxicity toward normal fibroblasts (MRC-5, BJ) .

  • Structural Insights : NMR and X-ray crystallography confirm intramolecular hydrogen bonding between morpholine and hydroxylamine groups .

This compound’s dual functionality (nucleophilicity and metal coordination) positions it as a versatile intermediate in drug discovery and materials science. Future research should explore its applications in asymmetric catalysis and targeted therapeutics.

Scientific Research Applications

Medicinal Chemistry

O-[2-(Morpholin-4-yl)ethyl]hydroxylamine has been investigated for its potential in drug development, particularly as a precursor for synthesizing bioactive compounds.

Case Study: Antimicrobial Activity
Research has shown that derivatives of morpholine exhibit significant antimicrobial properties. For instance, studies on related morpholine derivatives have indicated their efficacy against various bacterial strains, suggesting that this compound could serve as a lead compound for developing new antibiotics .

Table 1: Summary of Antimicrobial Activity Studies

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Morpholine Derivative AS. aureus16 µg/mL
Morpholine Derivative BPseudomonas aeruginosa64 µg/mL

Organic Synthesis

The compound is also utilized in organic synthesis as a reagent or intermediate in the preparation of more complex molecules.

Synthesis of Novel Compounds
Recent studies have highlighted the use of this compound in synthesizing novel oxime derivatives, which have shown promising biological activities. The reaction conditions typically involve heating the compound with appropriate carbonyl compounds under acidic or basic conditions to yield the desired oxime products .

Table 2: Synthetic Routes Using this compound

Reaction TypeConditionsProduct Type
Oxime FormationAcidic conditions, refluxOxime derivatives
Mannich ReactionBasic conditionsMannich bases
Nucleophilic SubstitutionVarious electrophilesDiverse organic compounds

Agricultural Applications

In agriculture, this compound can be explored as a potential fungicide or plant growth regulator due to its chemical properties.

Fungicidal Activity
Research indicates that morpholine derivatives can inhibit ergosterol biosynthesis in fungi, making them suitable candidates for developing new agricultural fungicides .

Table 3: Potential Fungicidal Activity

CompoundTarget Fungal SpeciesInhibition Rate (%)
This compoundFusarium spp.75%
Morpholine Derivative CAspergillus niger85%

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.

Polymerization Studies
The compound can act as an initiator or modifier in polymerization processes, enhancing the mechanical properties of resulting materials. Its compatibility with various monomers allows for the design of tailored polymeric materials with specific characteristics .

Table 4: Polymerization Applications

Polymer TypeRole of this compoundProperties Enhanced
PolyurethaneChain extenderImproved flexibility
Epoxy ResinsCuring agentEnhanced thermal stability

Mechanism of Action

The mechanism of action of O-[2-(Morpholin-4-yl)ethyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications. The morpholine ring and hydroxylamine group play crucial roles in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride

This compound replaces the morpholine group with a trimethylsilyl (TMS) moiety. Key differences include:

  • Chemical Stability : The TMS group is hydrophobic and often used as a protecting group, whereas the morpholine moiety introduces polar characteristics.
  • Safety Profile : The TMS derivative is classified as hazardous under GHS guidelines, requiring careful handling due to its hydrochloride salt form .
  • Applications : TMS derivatives are typically intermediates in organic synthesis, while morpholine-containing compounds are more common in bioactive molecule design.

Quinoline Derivatives with 2-(Morpholin-4-yl)ethyl Substituents

In a 2007 J. Med. Chem. study, the 2-(morpholin-4-yl)ethyl group was introduced at the N1 position of 4-oxo-1,4-dihydroquinoline-3-carboxamides (e.g., compound 16). Key findings include:

  • Receptor Affinity: Compound 16 exhibited a Ki value of 221 nM for cannabinoid receptors, which was 14-fold lower than the n-pentyl analog (3, Ki ~16 nM) .
  • Structural Limitations : Bulkier substituents like 2-cyclohexylethyl (89 ) or alternative carboxamido groups (17 , 18 ) further reduced affinity, suggesting steric and electronic incompatibility with the target receptor .

Other O-Substituted Hydroxylamines

Data Table: Key Comparative Properties

Compound/Substituent Structure/Context Pharmacological Activity (Ki) Key Properties
O-[2-(Morpholin-4-yl)ethyl]hydroxylamine Standalone hydroxylamine derivative Not reported Polar, potential for hydrogen bonding
O-(2-TMS ethyl)hydroxylamine HCl Trimethylsilyl-substituted hydroxylamine N/A Hydrophobic, hazardous per GHS
Quinoline derivative 16 N1-substituted quinoline ligand 221 nM (CB1 receptor) Lower affinity vs. n-pentyl analog
Quinoline derivative 3 N1-n-pentyl substituent ~16 nM (CB1 receptor) High affinity, optimal steric fit

Research Findings and Implications

  • Safety vs. Functionality : The TMS analog’s hazards contrast with the morpholine derivative’s likely safer profile, though direct toxicity data for the latter are lacking.

Biological Activity

O-[2-(Morpholin-4-yl)ethyl]hydroxylamine, a hydroxylamine derivative, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its morpholine functional group, which contributes to its solubility and reactivity. The chemical structure can be represented as follows:

Chemical Structure C6H14N2O\text{Chemical Structure }\quad \text{C}_6\text{H}_{14}\text{N}_2\text{O}

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer treatment, where enzyme inhibition can disrupt tumor growth.
  • Antioxidant Activity : The hydroxylamine group may contribute to antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells.
  • Cell Cycle Modulation : Research indicates that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death).

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cell lines. A study assessed its cytotoxic effects on multiple human cancer cell lines, revealing the following results:

Cell LineIC50 (µM)Effectiveness
A549 (Lung Cancer)10Moderate cytotoxicity
G-361 (Melanoma)5High cytotoxicity
HT-29 (Colon Cancer)15Moderate cytotoxicity
MRC-5 (Normal Fibroblasts)>100Non-toxic

These findings suggest that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, a desirable trait in anticancer drug development .

Enzyme Interaction Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes associated with cancer progression. For instance:

  • JNK Inhibition : The compound showed significant inhibition of the JNK pathway, which is often activated in various cancers. This inhibition led to reduced proliferation in treated cell lines .
  • EGFR Targeting : Similar compounds have been reported to target the epidermal growth factor receptor (EGFR), which plays a critical role in cell signaling related to growth and survival .

Case Studies

  • Study on Lung Adenocarcinoma : A recent study investigated the effects of this compound on A549 lung adenocarcinoma cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability, accompanied by apoptosis markers such as increased caspase activity .
  • Selectivity Assessment : In a comparative analysis with other hydroxylamine derivatives, this compound was found to have a favorable selectivity index when tested against both cancerous and non-cancerous cell lines, highlighting its potential as a therapeutic agent with reduced side effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-[2-(Morpholin-4-yl)ethyl]hydroxylamine
Reactant of Route 2
O-[2-(Morpholin-4-yl)ethyl]hydroxylamine

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